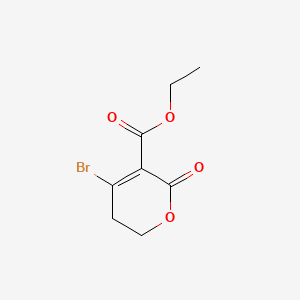
2-Propanone, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, O-(2-morpholinoethyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a phenyl ring, a propanone moiety, and an oxime group linked to a morpholinoethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime typically involves the reaction of 1-[m-(Trifluoromethyl)phenyl]-2-propanone with O-(2-morpholinoethyl)hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the oxime linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps like recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Formation of oxime derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted trifluoromethyl compounds.
Applications De Recherche Scientifique
1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The oxime group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The morpholinoethyl chain may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime
- 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(dimethylamino)ethyl]oxime
Comparison: 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime is unique due to the presence of the morpholinoethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties such as solubility, stability, and binding affinity to molecular targets.
Propriétés
Numéro CAS |
38060-03-6 |
|---|---|
Formule moléculaire |
C16H21F3N2O2 |
Poids moléculaire |
330.34 g/mol |
Nom IUPAC |
(E)-N-(2-morpholin-4-ylethoxy)-1-[3-(trifluoromethyl)phenyl]propan-2-imine |
InChI |
InChI=1S/C16H21F3N2O2/c1-13(20-23-10-7-21-5-8-22-9-6-21)11-14-3-2-4-15(12-14)16(17,18)19/h2-4,12H,5-11H2,1H3/b20-13+ |
Clé InChI |
LXJUXPADDBNCCM-DEDYPNTBSA-N |
SMILES isomérique |
C/C(=N\OCCN1CCOCC1)/CC2=CC(=CC=C2)C(F)(F)F |
SMILES canonique |
CC(=NOCCN1CCOCC1)CC2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
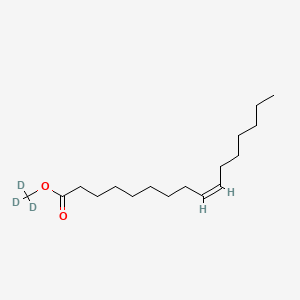
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)

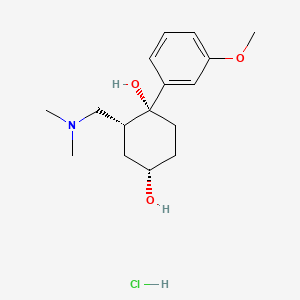

![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
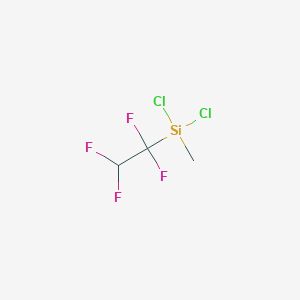
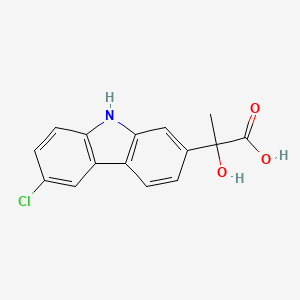

![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
